molecular formula C16H23FN2O3 B2502274 tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate CAS No. 1417794-38-7

tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate

Cat. No. B2502274
CAS RN: 1417794-38-7
M. Wt: 310.369
InChI Key: KYQIWCMSMQUTPE-UHFFFAOYSA-N
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Description

The compound tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate is a chemical entity that has been the subject of various synthetic and analytical studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives, their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These studies contribute to the broader understanding of tert-butyl carbamate chemistry and its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is often achieved through various organic reactions. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was performed using lipase-catalyzed transesterification, leading to optically pure enantiomers . Another study describes the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate through intramolecular lactonization . Additionally, tert-butyl carbamate derivatives have been synthesized via condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are diverse and can be characterized using various spectroscopic and crystallographic techniques. For example, the molecular structure of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates was analyzed, revealing layered structures created from hydrogen bonds . Similarly, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using X-ray diffraction, showing a bicyclo[2.2.2]octane structure .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions that modify their structure and properties. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate was synthesized and then coupled with L-isoleucinamide, demonstrating the versatility of these compounds in chemical synthesis . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles followed by hydrolysis also exemplifies the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The crystal and molecular structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, revealing intramolecular hydrogen bonding and its impact on the compound's stability . Thermal analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester provided insights into its thermal stability . The biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed moderate anthelmintic activity, indicating potential biological applications .

properties

IUPAC Name

tert-butyl N-[2-[ethyl-[(3-fluorophenyl)methyl]amino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-5-19(11-12-7-6-8-13(17)9-12)14(20)10-18-15(21)22-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQIWCMSMQUTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)F)C(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate

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